molecular formula C15H17N3O4 B11045390 4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

4-[3-(7-Methoxy-1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]piperidine

Cat. No.: B11045390
M. Wt: 303.31 g/mol
InChI Key: HWEUIOSZCPUKQR-UHFFFAOYSA-N
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Description

3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE is a synthetic organic compound that belongs to the class of oxadiazoles

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized from catechol derivatives through methoxylation and cyclization reactions.

    Oxadiazole Formation: The oxadiazole ring is usually formed through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Piperidine Substitution: The piperidine ring can be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the piperidine ring.

    Reduction: Reduction reactions can occur at the oxadiazole ring or the benzodioxole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can take place at various positions on the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

Chemistry

In chemistry, 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE is studied for its potential as a building block for more complex molecules.

Biology

Biologically, this compound may exhibit various activities such as antimicrobial, antifungal, or anticancer properties. These activities are often explored through in vitro and in vivo studies.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects. This includes its use as a lead compound for drug development.

Industry

Industrially, the compound might be used in the synthesis of other chemicals or as a component in specialized materials.

Mechanism of Action

The mechanism of action of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE would depend on its specific biological activity. Generally, it may interact with molecular targets such as enzymes, receptors, or DNA. The pathways involved could include inhibition of enzyme activity, modulation of receptor function, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-MORPHOLINYL)-1,2,4-OXADIAZOLE
  • 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PYRROLIDINYL)-1,2,4-OXADIAZOLE

Uniqueness

The uniqueness of 3-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-5-(4-PIPERIDYL)-1,2,4-OXADIAZOLE lies in its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C15H17N3O4

Molecular Weight

303.31 g/mol

IUPAC Name

3-(7-methoxy-1,3-benzodioxol-5-yl)-5-piperidin-4-yl-1,2,4-oxadiazole

InChI

InChI=1S/C15H17N3O4/c1-19-11-6-10(7-12-13(11)21-8-20-12)14-17-15(22-18-14)9-2-4-16-5-3-9/h6-7,9,16H,2-5,8H2,1H3

InChI Key

HWEUIOSZCPUKQR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC2=C1OCO2)C3=NOC(=N3)C4CCNCC4

Origin of Product

United States

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